[3,5-Bis(trifluoromethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid
Description
This compound is a borinic acid derivative featuring two distinct substituents:
- Aryl group: A 3,5-bis(trifluoromethyl)phenyl moiety, which is strongly electron-withdrawing due to the trifluoromethyl (-CF₃) groups.
Borinic acids (R₂BOH) are less common than boronic acids (RB(OH)₂) but are increasingly studied for their unique reactivity in organic synthesis and catalysis. The combination of electron-withdrawing CF₃ groups and a sterically hindered oxyalkyl group in this compound likely influences its stability, solubility, and reactivity.
Properties
Molecular Formula |
C14H17BF6O3 |
|---|---|
Molecular Weight |
358.09 g/mol |
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C14H17BF6O3/c1-11(2,22)12(3,4)24-15(23)10-6-8(13(16,17)18)5-9(7-10)14(19,20)21/h5-7,22-23H,1-4H3 |
InChI Key |
IKTHHEYMJGANNS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-Bis(trifluoromethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid typically involves multiple steps. One common method includes the reaction of 3,5-bis(trifluoromethyl)phenylboronic acid with 3-hydroxy-2,3-dimethylbutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[3,5-Bis(trifluoromethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The borinic acid moiety can be reduced to a borane derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Sodium methoxide (NaOCH3) in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a borane derivative.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to [3,5-Bis(trifluoromethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid exhibit promising anticancer properties. The mechanisms through which these compounds exert their effects include:
- Inhibition of NF-κB Pathway : This pathway is crucial in cancer progression and inflammation. Inhibiting NF-κB can lead to reduced tumor growth and improved therapeutic outcomes in various cancers.
- Mitochondrial Uncoupling : The compound may act as a mitochondrial uncoupler, promoting apoptosis in cancer cells through increased reactive oxygen species (ROS) production.
Case Study: Anticancer Efficacy
In a preclinical study involving human cervical cancer (HeLa) cells, this compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range. The mechanism was linked to the activation of caspase pathways and increased ROS levels, leading to apoptosis.
| Activity | Mechanism | IC50/EC50 | Cell Line/Model |
|---|---|---|---|
| NF-κB Inhibition | Direct inhibition | nM range | Various cancer cell lines |
| Induction of Apoptosis | Mitochondrial uncoupling | μM range | Jurkat T-cells, HeLa |
| Pain Relief | NK-1 receptor antagonism | IC50 = 0.09 nM | Animal models |
Anti-inflammatory Properties
The compound has shown potential in modulating inflammatory responses. Studies have indicated that it can inhibit the release of pro-inflammatory cytokines in human T-cell leukemia (Jurkat) cells in a dose-dependent manner. This suggests its potential use in treating inflammatory diseases.
Case Study: Inflammatory Response Modulation
A study assessed the compound's effects on cytokine release in Jurkat cells. Results indicated a significant inhibition of pro-inflammatory cytokine release, highlighting its therapeutic potential for inflammatory conditions.
The biological activity of this compound extends beyond anticancer and anti-inflammatory effects:
- Antagonism of Substance P : Related compounds have demonstrated the ability to inhibit substance P at NK-1 receptors, which is relevant for pain management and inflammation reduction.
Mechanism of Action
The mechanism of action of [3,5-Bis(trifluoromethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes, inhibiting their activity and leading to various biological effects. The borinic acid moiety may also play a role in binding to metal ions, affecting cellular processes.
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)phenylboronic Acid
- Structure : RB(OH)₂ with the same 3,5-bis(CF₃)phenyl group but lacking the oxyalkyl substituent .
- Key Differences: Property Target Compound 3,5-Bis(CF₃)phenylboronic Acid Reactivity Lower due to steric hindrance from oxyalkyl High reactivity in Suzuki couplings Solubility Enhanced in polar solvents (due to -OH group) Limited (non-polar CF₃ dominates) Applications Potential in asymmetric catalysis Widely used in cross-coupling reactions
Formyl-Substituted Boronic Acids
- Examples :
Key Differences :
Pyrazole Derivatives with 3,5-Bis(CF₃)phenyl Groups
- Examples : Compounds 26–29 from , featuring pyrazole cores and CF₃-substituted aryl groups .
- Key Differences: Property Target Compound Pyrazole Derivatives Core Structure Borinic acid Pyrazole heterocycle Bioactivity Not reported Potent growth inhibitors (e.g., compound 26) Synthetic Utility Catalysis or ligand design Medicinal chemistry applications
Research Findings and Implications
Reactivity Trends
- The electron-withdrawing CF₃ groups in the target compound enhance the electrophilicity of the boron center, similar to 3,5-bis(CF₃)phenylboronic acid. However, steric hindrance from the oxyalkyl group may reduce its efficacy in cross-coupling reactions compared to smaller boronic acids .
- The hydroxyl group in the oxyalkyl substituent could improve solubility in protic solvents, a property absent in non-hydroxylated analogs like those in .
Biological Activity
The compound [3,5-Bis(trifluoromethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid is a boronic acid derivative known for its unique structural features, particularly the presence of trifluoromethyl groups. These modifications can enhance the compound's biological activity, making it a subject of interest in pharmaceutical research.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 534.43 g/mol. The trifluoromethyl groups contribute to its lipophilicity and potential pharmacokinetic advantages.
Antimicrobial Activity
Research has demonstrated that compounds containing trifluoromethyl-substituted phenyl moieties exhibit significant antimicrobial properties. For instance, studies focusing on pyrazole derivatives with similar structural features have shown potent activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.25 µg/mL, indicating strong antibacterial effects compared to traditional antibiotics like vancomycin and daptomycin .
Enzyme Inhibition
The compound has been explored as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in the treatment of neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that derivatives based on this structure can effectively inhibit these enzymes, thus enhancing cholinergic neurotransmission .
Cytotoxicity Studies
In assessing the safety profile, cytotoxicity studies on human cell lines (e.g., HEK-293) revealed varying levels of toxicity among different derivatives. For example, one study reported an IC50 value of 9.15 µg/mL for one derivative, indicating a need for careful evaluation of toxicity alongside efficacy .
Case Studies
- Antimicrobial Efficacy : A series of 30 novel pyrazole derivatives were synthesized and tested for their antimicrobial activity. Compounds with the trifluoromethyl group showed superior potency against Gram-positive bacteria compared to existing treatments.
- Neuroprotective Potential : Derivatives designed as AChE inhibitors demonstrated promising results in enhancing cognitive function in animal models, warranting further investigation into their therapeutic applications.
Data Tables
| Activity Type | Compound | MIC (µg/mL) | IC50 (µg/mL) |
|---|---|---|---|
| Antimicrobial | Trifluoromethyl Pyrazole Derivative | 0.25 | - |
| AChE Inhibition | N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo... | - | 9.15 |
| BuChE Inhibition | Various Derivatives | - | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
